molecular formula C21H22N4O5S B10993204 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide

Cat. No.: B10993204
M. Wt: 442.5 g/mol
InChI Key: UEGUDOLBBKVSAQ-UHFFFAOYSA-N
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Description

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of benzylamine with a dicarboxylic acid to form the imidazolidinone ring. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Safety protocols and environmental considerations are also crucial in industrial production to ensure safe handling and disposal of chemicals .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide is unique due to its dual ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H22N4O5S/c26-19(22-16-7-9-17(10-8-16)25-11-4-12-31(25,29)30)13-18-20(27)24(21(28)23-18)14-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,26)(H,23,28)

InChI Key

UEGUDOLBBKVSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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